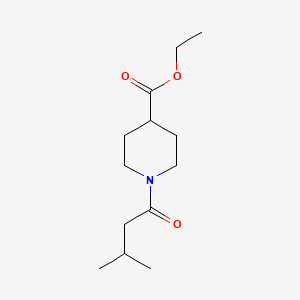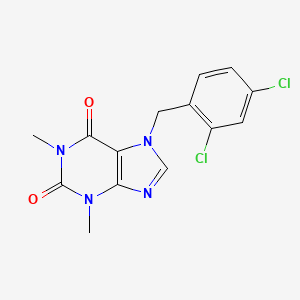
ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is an ester derived from 3-methylbutanoic acid (also known as isovaleric acid) and a piperidine derivative . Isovaleric acid is a branched-chain alkyl carboxylic acid with an unpleasant odor . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Synthesis Analysis
While the specific synthesis pathway for “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is not available, the general approach to synthesizing similar compounds often involves the reaction of an acyl chloride with an amine . For instance, the reaction between acyl chlorides and amines typically follows a nucleophilic addition/elimination mechanism .Molecular Structure Analysis
The molecular structure of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely include an ester functional group, which is derived from the carboxylic acid and an alcohol, and a piperidine ring . The 3-methylbutanoyl component would contribute a branched alkyl group to the structure .Chemical Reactions Analysis
Reactions involving compounds like “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely depend on the reactivity of the ester and piperidine functional groups. For instance, esters can undergo hydrolysis, aminolysis, and reduction reactions . Piperidines, being a type of secondary amine, can participate in reactions such as alkylation, acylation, and the formation of enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would depend on its molecular structure. For instance, 3-methylbutanol, a related compound, has a density of 0.809 g/mL at 25 °C, a boiling point of 131-132 °C, and is slightly soluble in water .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
A significant application of related compounds involves organic synthesis and catalysis, exemplified by the development of phosphine-catalyzed annulations. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This methodology could be adapted for the synthesis and functionalization of "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate," leveraging the compound's structural features for diverse synthetic applications.
Pharmacological Applications
Compounds structurally related to "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" have been explored for their pharmacological potential. For example, Hayashi et al. (1998) studied GPIIb/IIIa integrin antagonists, identifying compounds with significant antithrombotic potential (Hayashi et al., 1998). Although "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" itself was not specifically mentioned, the structural motifs and synthetic strategies discussed could inform its evaluation as a pharmacological agent or a precursor in drug development.
Materials Science
In materials science, related piperidine derivatives have been investigated for their applications in energy storage. Kim et al. (2013) explored the use of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting its potential to improve conductivity and battery performance (Kim, Cho, & Shin, 2013). This suggests that "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" could be explored for similar applications, given its related chemical structure and potential for functionalization.
Propriétés
IUPAC Name |
ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-17-13(16)11-5-7-14(8-6-11)12(15)9-10(2)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXIRVZMGWCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)
![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)